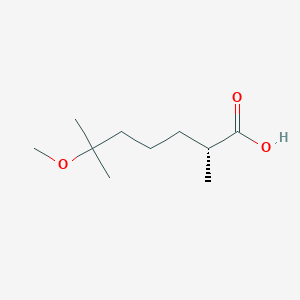

(2R)-6-methoxy-2,6-dimethylheptanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

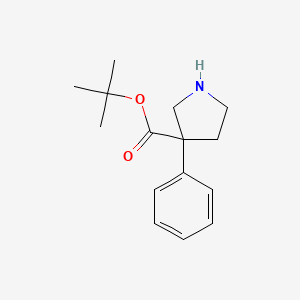

“(2R)-6-methoxy-2,6-dimethylheptanoic acid” is a chemical compound with the CAS Number: 1422544-98-6 . It has a molecular weight of 188.27 and its IUPAC name is "(2R)-6-methoxy-2,6-dimethylheptanoic acid" .

Molecular Structure Analysis

The molecular formula of “(2R)-6-methoxy-2,6-dimethylheptanoic acid” is C10H20O3 . The Inchi Code is 1S/C10H20O3/c1-8(9(11)12)6-5-7-10(2,3)13-4/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m1/s1 .Physical And Chemical Properties Analysis

“(2R)-6-methoxy-2,6-dimethylheptanoic acid” has a molecular weight of 188.27 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications

Enantioselective Synthesis and Natural Product Synthesis

The asymmetric catalytic hydrogenation of related compounds has been utilized to achieve high enantiomeric excess, enabling the synthesis of enantiomerically pure building blocks for natural product synthesis. For instance, the study by Ostermeier et al. (2003) demonstrated the enantioselective hydrogenation process that provides convenient access to isoprenoid building blocks, highlighting its significance in synthesizing complex natural products with specific stereochemistry (Ostermeier, Brunner, Korff, & Helmchen, 2003).

Fluorescent Labeling and Biomedical Analysis

The development of novel fluorophores, such as 6-methoxy-4-quinolone, demonstrates the application of related chemical structures in biomedical analysis. Hirano et al. (2004) explored the characteristics of this compound, including its strong fluorescence in a wide pH range, stability, and potential as a fluorescent labeling reagent for carboxylic acids, indicating its utility in sensitive and specific biomedical assays (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Schiff's Bases as Corrosion Inhibitors

In the field of materials science, Schiff's bases derived from lysine and aldehydes have been investigated as corrosion inhibitors for mild steel. Gupta et al. (2016) synthesized compounds such as 2-amino-6-(4-methoxybenzelideneamino) hexanoic acid and evaluated their efficiency in protecting mild steel in acidic environments. Their research shows the potential of these compounds in industrial applications where corrosion resistance is crucial (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Advanced Organic Synthesis Techniques

Research into the synthesis of complex organic molecules often explores the utility of related chemical structures. For example, the work on the preparation of 2-bromo-6-methoxynaphthalene, an intermediate in the synthesis of non-steroidal anti-inflammatory agents, demonstrates the role of related compounds in facilitating the synthesis of pharmacologically important molecules. Xu and He (2010) discussed various synthetic routes and highlighted the search for safer, more environmentally benign methods (Xu & He, 2010).

Safety and Hazards

properties

IUPAC Name |

(2R)-6-methoxy-2,6-dimethylheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-8(9(11)12)6-5-7-10(2,3)13-4/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMCFAZBBFTYKK-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-6-methoxy-2,6-dimethylheptanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2471546.png)

![N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2471547.png)

![1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2471549.png)

![N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2471553.png)

![4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2471564.png)

![12-[(2-Methylquinolin-8-yl)oxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2471566.png)